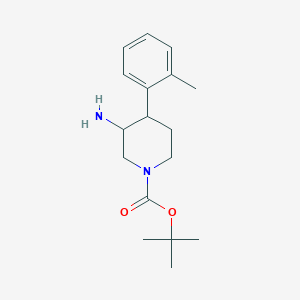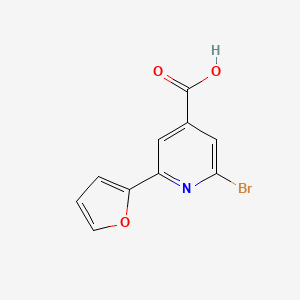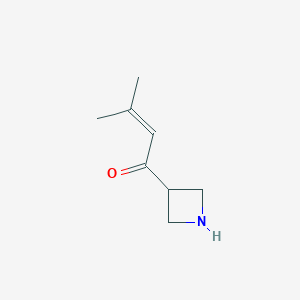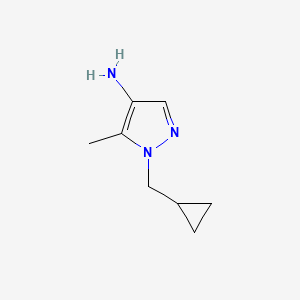
1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopropylmethyl group attached to the nitrogen at position 1 and a methyl group at position 5 of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethyl bromide with 5-methyl-1h-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where nucleophiles like amines or thiols can replace the bromide ion.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: K2CO3 in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
5-Methyl-1h-pyrazole: A pyrazole derivative with a methyl group at position 5.
Cyclopropylmethyl bromide: A precursor used in the synthesis of 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine.
Uniqueness
This compound is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-6-8(9)4-10-11(6)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3 |
Clave InChI |
WOMXQWCUZGEYCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



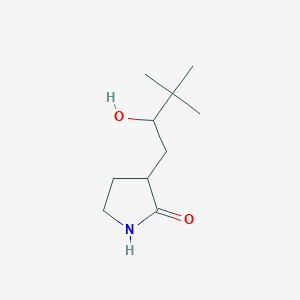
![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
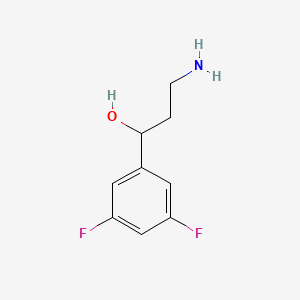

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

